
Boc-D-tyrosinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-tyrosinol is a biochemical compound used for proteomics research . It has a molecular weight of 267.32 and a molecular formula of C14H21NO4 .
Synthesis Analysis
This compound is typically synthesized from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . The process involves a distillation of the crude material yielding a very pure grade .Molecular Structure Analysis
The linear formula of this compound is 4-(HO)C6H4CH2CH(CH2OH)NHCO2C(CH3)3 . It’s a complex structure with multiple functional groups, including a carbamate group.Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group in this compound can be removed using moderately strong acids such as trifluoroacetic acid . This makes this compound a useful compound in peptide synthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.32 . It has an optical activity of [α]20/D +23°, c = 1 in chloroform . Its melting point is 119-123 °C .Aplicaciones Científicas De Investigación
Large-scale Production and Utility in Biomarker Detection
One study discussed the large-scale production of N,N'-diBoc-dityrosine (DBDY) from N-Boc-L-tyrosine (BY) through HRP-catalyzed oxidation. DBDY serves as a valuable compound for binding to polymers, amino acids, drugs, antibodies, etc., highlighting its importance in biochemical research and potential therapeutic applications. The study emphasizes DBDY's utility over dityrosine (DY) for subsequent chemical reactions due to its ability to undergo selective reactions involving carboxylic acid and amine groups. This process is crucial for the preparation of biomarkers to detect oxidative protein damage and selective proteolysis, showcasing Boc-D-tyrosinol's relevance in developing diagnostic tools and understanding disease mechanisms (Dong Ik Lee, Jee Yun Choi, Chan Kim, I. Ahn, 2011).
Modification of Opioid Peptidomimetics
Another application involves the synthesis of opioid peptidomimetics, where this compound derivatives were employed to enhance the binding and efficacy of these compounds at opioid receptor subtypes. This research indicates this compound's potential in drug development, particularly in designing new generations of opioid peptides with improved selectivity and potency for pain management and other therapeutic uses (Aaron M. Bender, Nicholas W. Griggs, Chao Gao, Tyler J Trask, J. Traynor, H. Mosberg, 2015).
Tyrosine Decarboxylase in Salidroside Biosynthesis
Research on Rhodiola sachalinensis identified a tyrosine decarboxylase (TyrDC) involved in the initial step of salidroside biosynthesis, starting from tyrosine to produce tyramine, which then forms tyrosol, a precursor of salidroside. This pathway elucidates the biosynthetic route of salidroside, a compound with significant therapeutic interest, and underscores this compound's role in studying and manipulating the biosynthesis of bioactive plant secondary metabolites (Ji-xing Zhang, Lan-Qing Ma, Han-song Yu, Hong Zhang, Haotian Wang, Yun-Fei Qin, G. Shi, You-nian Wang, 2011).
Mecanismo De Acción
Target of Action
Boc-D-tyrosinol is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical pathways . .
Mode of Action
It is known that this compound is a tert-butyl carbamate derivative of tyrosine . The tert-butyl carbamate (Boc) group is often used in peptide synthesis for the protection of the amino group . This suggests that this compound may interact with its targets in a similar manner to tyrosine, but with the added influence of the Boc group.
Biochemical Pathways
Tyrosine, the parent compound of this compound, is involved in numerous biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . .
Pharmacokinetics
It is known that the compound is a white crystalline powder with a melting point of 115-121 °c . It should be stored at 2-8 °C .
Action Environment
It is known that the compound should be stored at 2-8 °c , suggesting that temperature may play a role in its stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

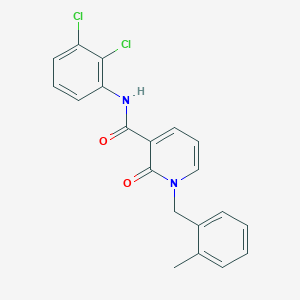
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
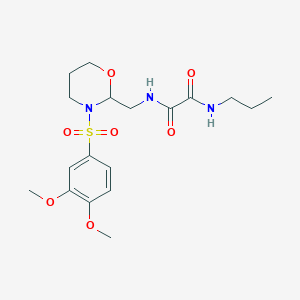
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)
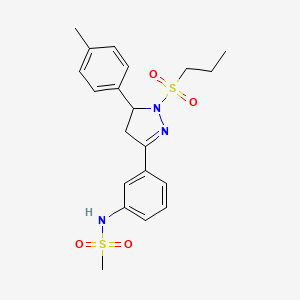
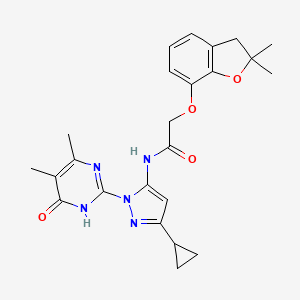
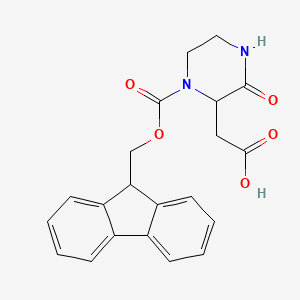
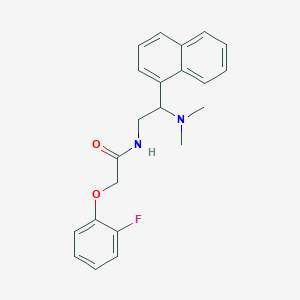


![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)